Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with two methyl groups at the 3rd and 5th positions . This compound is related to other compounds that have shown promising potential in cancer therapy .
Synthesis Analysis
The synthesis of related compounds involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . In a study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The isoxazole ring is a key structural feature, and the compound also contains a propanamido group and a thiophene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the isoxazole ring, propanamido group, and thiophene ring can all influence its reactivity .Scientific Research Applications
Anticancer and Antitumor Applications
Research on structurally similar compounds to Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate has demonstrated significant potential in anticancer and antitumor applications. For instance, studies on ethyl 2-substituted-aminothiazole-4-carboxylate analogs revealed remarkable in vitro antitumor activity against various human tumor cell lines, showcasing the potential for these compounds to serve as bases for developing novel anticancer agents (El-Subbagh et al., 1999; El-Subbagh et al., 1999).
Material Science and Dyeing Applications
Compounds with the thiophene moiety, akin to the subject compound, have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, exhibiting excellent wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability. This application demonstrates the compound's relevance in material science, particularly in textile engineering (Iyun et al., 2015).
Bioactive Compound Development
Further studies on modifications and derivatives of ethyl 2-aminothiophene carboxylate compounds have led to the discovery of bioactive molecules with potential antimicrobial and antioxidant properties. These findings highlight the versatility of such compounds in the development of new bioactive agents for medical applications (Desai et al., 2019; Sudhana & Adi, 2019).
Pharmaceutical Research
The synthetic versatility of compounds related to this compound enables the exploration of novel pharmaceutical agents. Research into the structure-activity relationships and molecular mechanisms of these compounds offers promising avenues for overcoming drug resistance in cancer treatments, underlining their significance in pharmaceutical research (Das et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-21-16(20)15-9(2)8-14(23-15)17-13(19)7-6-12-10(3)18-22-11(12)4/h8H,5-7H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQNDGDZKPBYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2=C(ON=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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